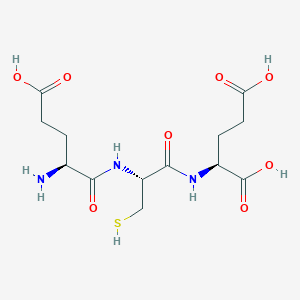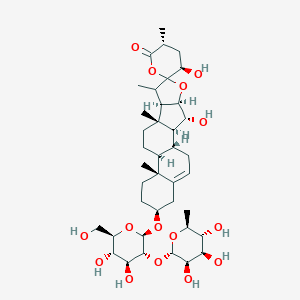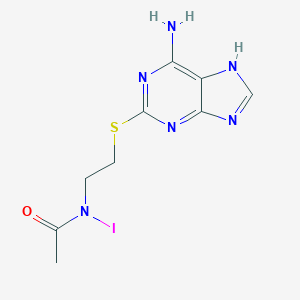
(E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine, also known as XMD8-92, is a xanthine derivative that has gained attention for its potential use in scientific research. Xanthine derivatives are known to have various pharmacological effects, including as adenosine receptor antagonists, phosphodiesterase inhibitors, and as anti-inflammatory agents. XMD8-92 is a selective antagonist of the adenosine A2A receptor, which is involved in various physiological and pathological processes.
Mechanism of Action
(E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine selectively binds to the adenosine A2A receptor, which is primarily expressed in the brain. By blocking the A2A receptor, this compound prevents the activation of downstream signaling pathways that are involved in various physiological processes, including neurotransmitter release, synaptic plasticity, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, particularly in the brain. By blocking the A2A receptor, this compound can reduce neuroinflammation, improve motor function, and enhance cognitive performance. This compound has also been shown to reduce the rewarding effects of cocaine, suggesting its potential use in treating addiction.
Advantages and Limitations for Lab Experiments
One of the main advantages of (E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine is its selectivity for the A2A receptor, which allows for more specific targeting of this receptor compared to other xanthine derivatives. However, this compound has a relatively short half-life, which may limit its effectiveness in certain experiments. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
Future Directions
There are several potential future directions for research on (E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Huntington's disease. This compound has also been investigated for its potential use in treating pain, as the A2A receptor is involved in pain modulation. Additionally, further research is needed to fully understand the safety and efficacy of this compound in humans, as well as its potential use in combination with other drugs.
Synthesis Methods
(E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine can be synthesized using a multi-step process, starting with the reaction of 3,4-methylenedioxyphenylacetic acid with ethyl bromoacetate to form ethyl 3,4-methylenedioxyphenylacetate. This intermediate is then reacted with ethylamine to form ethyl 3,4-methylenedioxyphenylacetamidine, which is subsequently reacted with 7-methylxanthine to form the final product, this compound.
Scientific Research Applications
(E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine has been used in various scientific research studies, particularly in the field of neuroscience. Adenosine receptors, including the A2A receptor, play a crucial role in modulating neurotransmitter release and synaptic plasticity. This compound has been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease, as well as to reduce the negative effects of chronic stress on cognitive function. This compound has also been investigated for its potential use in treating cocaine addiction, as the A2A receptor is involved in the reward pathway of the brain.
properties
CAS RN |
155272-00-7 |
|---|---|
Molecular Formula |
C20H22N4O5 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
1,3-diethyl-8-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C20H22N4O5/c1-5-23-18-16(19(25)24(6-2)20(23)26)22(3)15(21-18)8-7-12-9-13(27-4)17-14(10-12)28-11-29-17/h7-10H,5-6,11H2,1-4H3/b8-7+ |
InChI Key |
SIWPOSYYZOQAMH-BQYQJAHWSA-N |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC4=C(C(=C3)OC)OCO4)C |
SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC4=C(C(=C3)OC)OCO4)C |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC4=C(C(=C3)OC)OCO4)C |
synonyms |
1H-Purine-2,6-dione, 3,7-dihydro-1,3-diethyl-8-(2-(7-methoxy-1,3-benzo dioxol-5-yl)ethenyl)-7-methyl-, (E)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



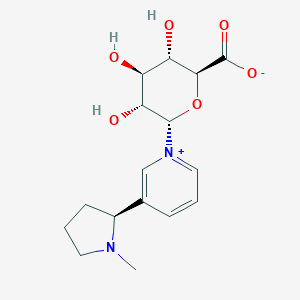
![7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione](/img/structure/B233340.png)
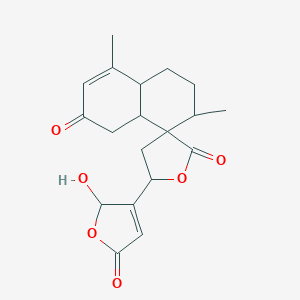


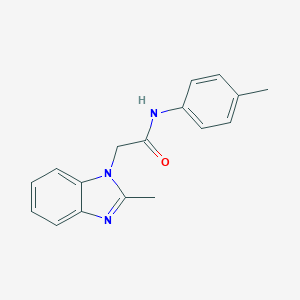
![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B233412.png)




